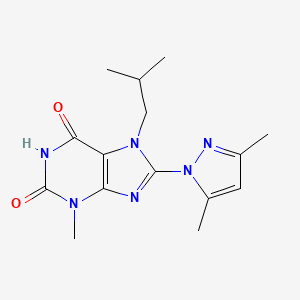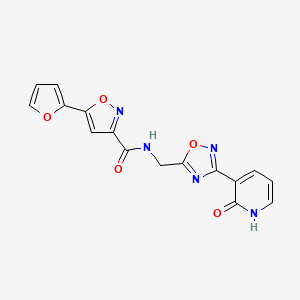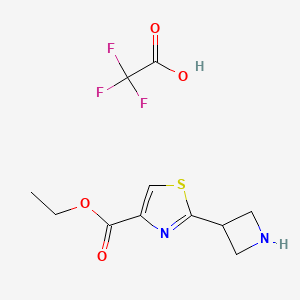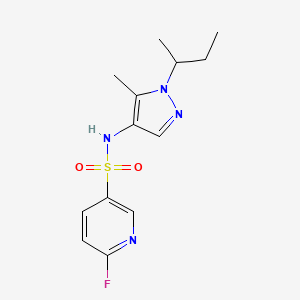
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide, also known as BAY 61-3606, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory effects on platelet aggregation, making it a promising candidate for the treatment of thrombotic disorders. In
Mechanism of Action
The mechanism of action of N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide involves the inhibition of the platelet glycoprotein IIb/IIIa receptor. This receptor plays a crucial role in platelet aggregation and the formation of blood clots. By inhibiting this receptor, N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide effectively prevents the formation of blood clots and reduces the risk of thrombotic disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide can effectively inhibit platelet aggregation without affecting other aspects of platelet function. This makes it a promising candidate for the treatment of thrombotic disorders. Additionally, N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide has been found to have minimal effects on bleeding time, indicating that it may be a safe and effective treatment option.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide is its potent inhibitory effects on platelet aggregation. This makes it a promising candidate for the treatment of thrombotic disorders. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the potential side effects and long-term safety of N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide.
Future Directions
There are several potential future directions for research on N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide. One area of interest is the development of more effective and efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide and its potential applications in the treatment of thrombotic disorders. Finally, more research is needed to fully understand the safety and potential side effects of this compound.
Synthesis Methods
The synthesis of N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide has been reported in several research articles. One of the most common methods involves the reaction of 6-fluoropyridine-3-sulfonyl chloride with 1-butan-2-yl-5-methylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide.
Scientific Research Applications
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves the treatment of thrombotic disorders such as deep vein thrombosis and pulmonary embolism. Studies have shown that N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide can effectively inhibit platelet aggregation and prevent the formation of blood clots.
properties
IUPAC Name |
N-(1-butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O2S/c1-4-9(2)18-10(3)12(8-16-18)17-21(19,20)11-5-6-13(14)15-7-11/h5-9,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMGKCWCOLFRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)NS(=O)(=O)C2=CN=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2846332.png)
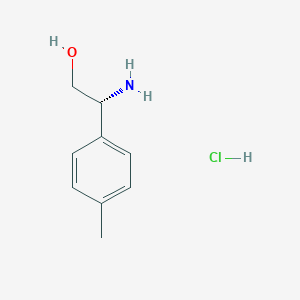
![2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine](/img/structure/B2846334.png)
![2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2846335.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2846336.png)
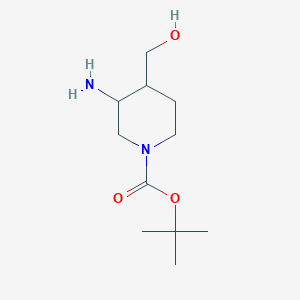

![3-[1-(Cyclohexylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2846340.png)

![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846346.png)
